5-Bromotetrahydro-2H-pyran-3-amine
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Overview
Description
5-Bromotetrahydro-2H-pyran-3-amine is a chemical compound with the molecular formula C5H10BrNO. It is a brominated derivative of tetrahydropyran, featuring an amine group at the 3-position. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromotetrahydro-2H-pyran-3-amine typically involves the bromination of tetrahydropyran derivatives. One common method includes the reaction of tetrahydropyran-3-amine with bromine in the presence of a suitable solvent like dichloromethane at room temperature . The reaction is usually monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromotetrahydro-2H-pyran-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding tetrahydropyran-3-amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydropyran-3-amine.
Scientific Research Applications
5-Bromotetrahydro-2H-pyran-3-amine is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromotetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The amine group can form hydrogen bonds, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
4-Bromotetrahydro-2H-pyran: Similar structure but with the bromine atom at the 4-position.
2-Bromotetrahydro-2H-pyran: Bromine atom at the 2-position.
Tetrahydropyran-3-amine: Lacks the bromine atom
Uniqueness
5-Bromotetrahydro-2H-pyran-3-amine is unique due to the presence of both a bromine atom and an amine group, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C5H10BrNO |
---|---|
Molecular Weight |
180.04 g/mol |
IUPAC Name |
5-bromooxan-3-amine |
InChI |
InChI=1S/C5H10BrNO/c6-4-1-5(7)3-8-2-4/h4-5H,1-3,7H2 |
InChI Key |
IXLIWVCQXCYWDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCC1Br)N |
Origin of Product |
United States |
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